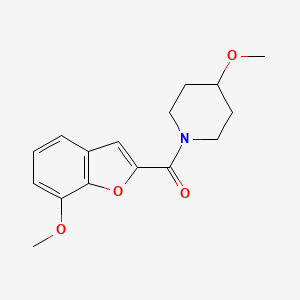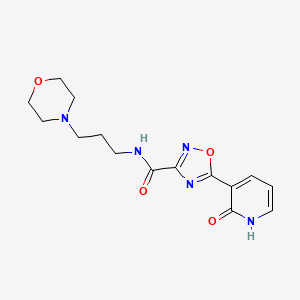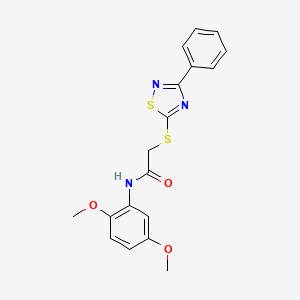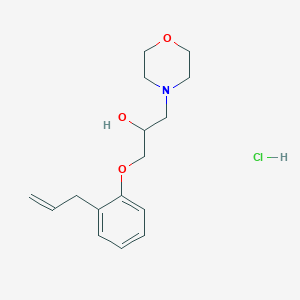amine CAS No. 320422-60-4](/img/structure/B2625538.png)
(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-[1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylidene](methoxy)amine (EMMMA) is a novel compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. EMMMA is a sulfoxide-containing compound that has been synthesized from the reaction of 4-chlorophenyl-2-methoxybenzenesulfinyl ethylidene and methoxyamine. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, EMMMA has been found to exhibit antioxidant, analgesic, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A notable application of compounds related to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine is in the field of antimicrobial research. Novel quinazolinone derivatives, which share structural similarities, have been synthesized and evaluated for their antimicrobial properties. These derivatives demonstrate significant activity against various microorganisms, highlighting the potential of such compounds in addressing antibiotic resistance and the development of new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013). Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been explored, indicating the versatile potential of these compounds in creating effective antimicrobial treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Environmental Applications
Another significant area of application is in environmental science, particularly in the removal of pollutants from water. Novel adsorption resins functionalized with tertiary amine groups have been developed for the efficient removal of benzophenone-4, a common UV-filter found in sunscreen, from water. These resins demonstrate high adsorption capacities and offer a cost-effective and environmentally friendly solution for water purification (Zhou, Yang, Li, Yang, Yang, Yang, Tian, Zhang, & Tao, 2018).
Electrochemical Applications
The electrochemical degradation of aromatic amines, which include compounds structurally related to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine, has been investigated using boron-doped diamond electrodes. This research provides valuable insights into the development of advanced oxidation processes for the treatment of wastewater containing aromatic amines, contributing to environmental protection efforts (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Corrosion Inhibition
Compounds bearing structural resemblance to (E)-1-(4-chlorophenyl)-2-(4-methoxybenzenesulfinyl)ethylideneamine have been studied for their corrosion inhibition properties. For instance, derivatives such as carbohydrazide-pyrazole compounds have shown excellent efficiency in protecting mild steel against corrosion in acidic environments. This research holds significant potential for the development of new corrosion inhibitors, which are crucial for extending the lifespan of metal structures in industrial applications (Paul, Yadav, & Obot, 2020).
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-methoxy-2-(4-methoxyphenyl)sulfinylethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-14-7-9-15(10-8-14)22(19)11-16(18-21-2)12-3-5-13(17)6-4-12/h3-10H,11H2,1-2H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYNFYDLMIOUNF-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)CC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)C/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)
![2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2625458.png)
![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)



![3-(4-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2625466.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2625468.png)




![5-[(Chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxamide](/img/structure/B2625478.png)